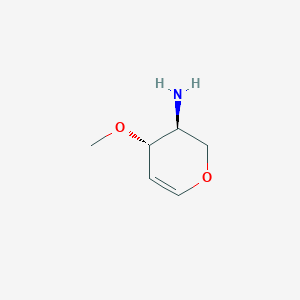
(3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine, also known as 4-MeO-DHP, is a chemical compound that belongs to the class of pyranamines. It is a synthetic compound that has been studied for its potential use in scientific research.
Mechanism Of Action
The mechanism of action of (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine involves its interaction with dopamine receptors in the brain. Specifically, it binds to and activates dopamine D4 receptors, which are primarily located in the prefrontal cortex. Activation of these receptors can lead to increased dopamine activity in the brain, which can have various effects on behavior and cognition.
Biochemical And Physiological Effects
The biochemical and physiological effects of (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine are primarily related to its interaction with dopamine receptors. Studies have shown that it can increase dopamine release in the prefrontal cortex, which can improve cognitive function and working memory. It has also been shown to have anxiolytic and antidepressant effects, which may be related to its ability to activate dopamine receptors.
Advantages And Limitations For Lab Experiments
One advantage of using (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine in lab experiments is its selectivity for dopamine D4 receptors. This allows researchers to specifically target this receptor subtype and study its effects on behavior and cognition. However, one limitation is that it is a synthetic compound, which means it may have different effects than naturally occurring dopamine agonists.
Future Directions
There are several future directions for research on (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its effects on learning and memory, as well as its potential use in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine and its potential as a tool for studying dopamine receptors in the brain.
Synthesis Methods
The synthesis of (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine involves the reaction of 4-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine with chloroacetyl chloride in the presence of triethylamine. This reaction results in the formation of (3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine, which can be purified through recrystallization or chromatography.
Scientific Research Applications
(3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine has been studied for its potential use in scientific research. It is a selective dopamine D4 receptor agonist, which means it can activate dopamine receptors in the brain. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes.
properties
CAS RN |
160247-18-7 |
|---|---|
Product Name |
(3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine |
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(3S,4S)-4-methoxy-3,4-dihydro-2H-pyran-3-amine |
InChI |
InChI=1S/C6H11NO2/c1-8-6-2-3-9-4-5(6)7/h2-3,5-6H,4,7H2,1H3/t5-,6-/m0/s1 |
InChI Key |
FAZOGIUPBHUGCC-WDSKDSINSA-N |
Isomeric SMILES |
CO[C@H]1C=COC[C@@H]1N |
SMILES |
COC1C=COCC1N |
Canonical SMILES |
COC1C=COCC1N |
synonyms |
L-threo-Pent-1-enitol, 4-amino-1,5-anhydro-2,4-dideoxy-3-O-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)
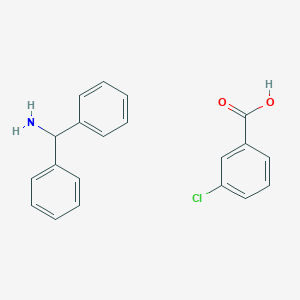
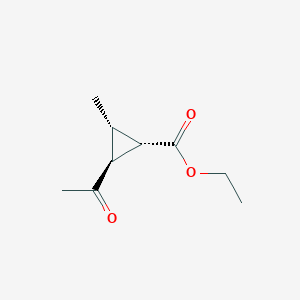


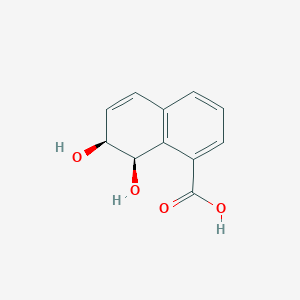


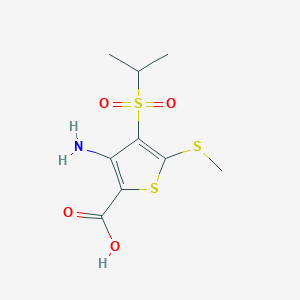
![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)



